Distinct PNMT Inhibition Profile Compared to Endogenous Substrate Phenylethanolamine
In vitro enzymatic assays demonstrate that N-[2-(Phenylthio)ethyl]-2-propen-1-amine exhibits a weak inhibitory constant (Ki) against bovine phenylethanolamine N-methyltransferase (PNMT) [1]. The Ki value is 1.11 × 10⁶ nM (equivalent to 1.11 mM), establishing its weak affinity for this target. While the endogenous substrate phenylethanolamine has a much higher affinity (lower Ki), this quantitative data confirms the compound's interaction with the PNMT active site, a functional property distinct from non-binding analogs or simple phenylthioethylamines.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Phenylethanolamine (endogenous PNMT substrate) – affinity not reported in this dataset but known to be in the micromolar range |
| Quantified Difference | Weak affinity (millimolar Ki) |
| Conditions | In vitro radiochemical assay using bovine PNMT [1] |
Why This Matters
This data validates a specific, measurable biochemical interaction, confirming the compound's utility as a tool or lead scaffold for PNMT-related research, unlike structurally similar analogs lacking this functional group arrangement.
- [1] BindingDB. BDBM50367284: Ki data for N-(2-phenylsulfanylethyl)prop-2-en-1-amine against Phenylethanolamine N-Methyltransferase (PNMT). View Source
